![molecular formula C20H23NO3 B8147598 Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate](/img/structure/B8147598.png)
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(hydroxy(phenyl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C20H23NO3 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
NMDA Receptor Antagonists : A study by Wright et al. (1999) found that 4-benzyl-1-(4-phenyl-3-butynyl)piperidine, a related compound, acts as a moderately potent and selective antagonist of the NR1A/2B subtype of NMDA receptors (Wright et al., 1999).
Anti-Acetylcholinesterase Activity : Sugimoto et al. (1990) and (1992) reported that certain derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, exhibit potent anti-acetylcholinesterase activity. These findings suggest potential applications in treating dementia (Sugimoto et al., 1990); (Sugimoto et al., 1992).
Microbial Reduction in Synthesis : Guo et al. (2006) demonstrated the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, leading to the stereospecific production of ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate. This indicates the potential of microbial processes in synthesizing optically pure derivatives (Guo et al., 2006).
Cancer Treatment : Fioravanti et al. (2020) found that certain substituted compounds, such as bis((E)-2-bromobenzylidene) cyclic compounds, can inhibit p300 and CARM1, inducing apoptosis in cancer cells. This suggests potential applications in targeted therapy for leukemia and other cancers (Fioravanti et al., 2020).
Mycobacterium Tuberculosis Inhibition : Jeankumar et al. (2013) reported that ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate shows activity against Mycobacterium tuberculosis GyrB, a DNA gyrase, indicating its potential use in tuberculosis treatment (Jeankumar et al., 2013).
Optical Purity and Versatility in Amines Synthesis : Acharya and Clive (2010) presented a route to optically pure piperidine derivatives, providing versatile intermediates for synthesizing a wide range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010).
properties
IUPAC Name |
benzyl 4-[hydroxy(phenyl)methyl]piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-19(17-9-5-2-6-10-17)18-11-13-21(14-12-18)20(23)24-15-16-7-3-1-4-8-16/h1-10,18-19,22H,11-15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYHQNRSNCSOFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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